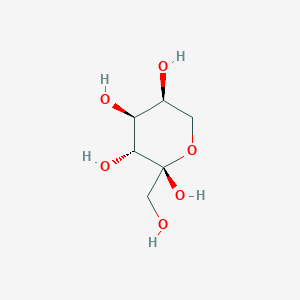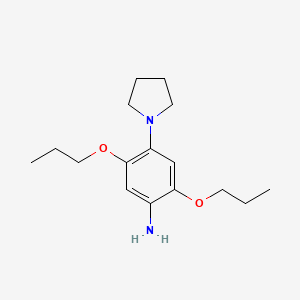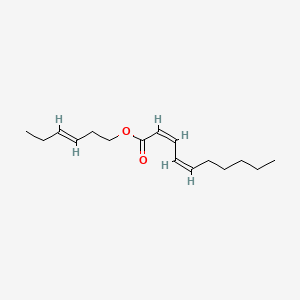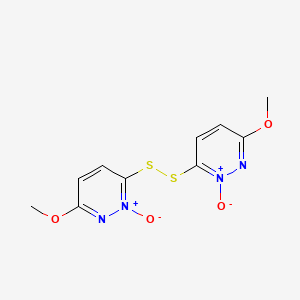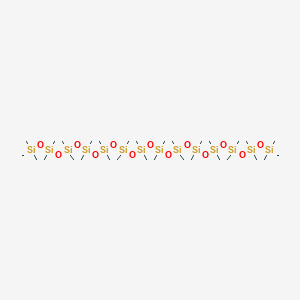
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol is an organic compound with the molecular formula C18H30O3 It is a derivative of octanediol, characterized by the presence of a phenylethoxy group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol typically involves the reaction of 3,7-dimethyl-1-octanol with 2-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The reaction proceeds through an etherification process, where the hydroxyl group of 3,7-dimethyl-1-octanol reacts with the hydroxyl group of 2-phenylethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the etherification process. The reaction mixture is then purified through distillation or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,7-dimethyl-1-(2-phenylethoxy)octan-1-one or 3,7-dimethyl-1-(2-phenylethoxy)octanoic acid.
Reduction: Formation of 3,7-dimethyl-1-(2-phenylethoxy)octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol involves its interaction with specific molecular targets and pathways. The phenylethoxy group may interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyl-1-octanol: Lacks the phenylethoxy group, making it less hydrophobic.
2-Phenylethanol: Lacks the octanediol backbone, resulting in different physical and chemical properties.
3,7-Dimethyl-1,7-octanediol: Similar backbone but lacks the phenylethoxy group.
Uniqueness
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol is unique due to the presence of both the phenylethoxy group and the octanediol backbone. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
85665-81-2 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol |
InChI |
InChI=1S/C18H30O3/c1-15(8-7-12-18(2,3)20)14-17(19)21-13-11-16-9-5-4-6-10-16/h4-6,9-10,15,17,19-20H,7-8,11-14H2,1-3H3 |
Clave InChI |
LWPLJHROTQIHMD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)O)CC(O)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


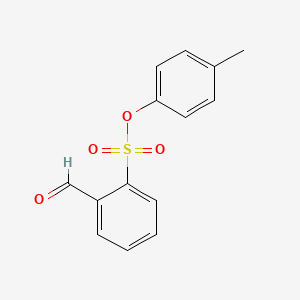
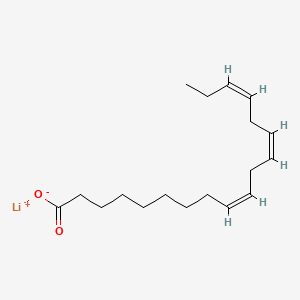
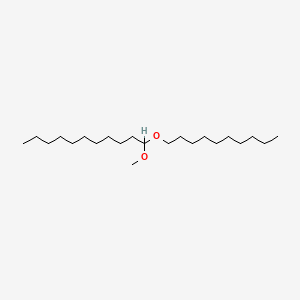
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
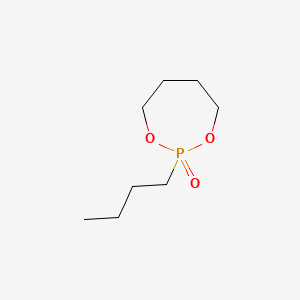
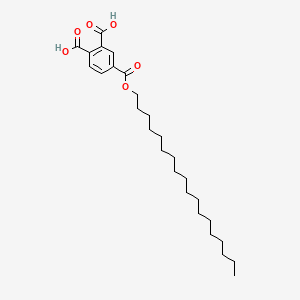
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)
